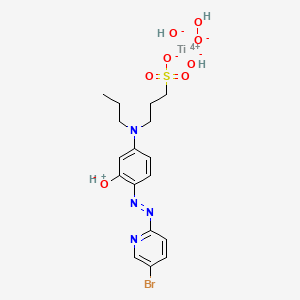
1,3-二苯基-2-氨基丙烷
描述
Synthesis Analysis
The synthesis of 1,3-diphenyl-2-aminopropane derivatives has been explored through various methods. A notable approach involves the stereocontrolled synthesis of (±)-3-amino-2,2-dimethyl-1,3-diphenylpropan-1-ol starting from a common intermediate, showcasing the versatility in achieving different diastereomers with good overall yield and selectivity (Patil, Bhowmick, & Joshi, 2010).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as 1-amino-3,5-diphenyl-2,4,4,6,6-Pentacyano-cyclohex-1-ene, provides insights into the intermolecular interactions and crystal packing, highlighting the complex nature of these structures and their stability under various conditions (Taffenko, Bogdan, & Aslanov, 1994).
Chemical Reactions and Properties
The chemical reactivity of 1,3-diphenyl-2-aminopropane derivatives involves interesting transformations. For instance, the preparation of carbon-14 and tritium labeled derivatives outlines a sequence of reactions showcasing the compound's versatility in synthetic applications (Thomas, 1978).
Physical Properties Analysis
The physical properties, including crystal structures and thermal analysis of 1,3-diphenylpropane-1,3-dione, a closely related compound, demonstrate the stability and behavior of these molecules under various conditions. Studies show significant stability in solid and liquid states, with detailed thermal decomposition stages (Liu Wan-yun, 2008).
Chemical Properties Analysis
The chemical properties of 1,3-diphenyl-2-aminopropane and its derivatives are highlighted through their interactions and reactions. For example, novel synthesis approaches for pyridine derivatives demonstrate the compound's utility in forming complex structures, underscoring the chemical versatility and potential for further exploration (Zonouzi et al., 2014).
科学研究应用
Application 1: Preparation of Trisubstituted Dihydroisoquinoline Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : ®-(+)-1,1-Diphenyl-2-aminopropane can be used as a precursor for the preparation of trisubstituted dihydroisoquinoline derivatives .
- Methods of Application/Experimental Procedures : This involves a Bischler-Napieralski reaction . Unfortunately, the specific experimental procedures and technical details are not provided in the source.
- Results/Outcomes : The outcome of this application is the production of trisubstituted dihydroisoquinoline derivatives . Quantitative data or statistical analyses are not provided in the source.
Application 2: Synthesis of Fluorescent Polyphenylene Dendrimers
- Scientific Field : Materials Science
- Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers .
- Methods of Application/Experimental Procedures : These dendrimers are used as light emitters for organic light emitting diodes . The specific experimental procedures and technical details are not provided in the source.
- Results/Outcomes : The outcome of this application is the production of fluorescent polyphenylene dendrimers that can be used in organic light emitting diodes . Quantitative data or statistical analyses are not provided in the source.
Application 3: Synthesis of Graphene Nanostructures
- Scientific Field : Materials Science
- Summary of the Application : Long-chain alkylated 1,3-diphenyl-2-propanones, which are structurally similar to 1,3-Diphenyl-2-aminopropane, are used in the synthesis of graphene nanostructures (graphene nanoribbons and quantum dots) .
- Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
- Results/Outcomes : The outcome of this application is the production of graphene nanostructures . Quantitative data or statistical analyses are not provided in the source .
Application 4: Synthesis of Conjugated Polymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
- Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
- Results/Outcomes : The outcome of this application is the production of conjugated polymers . Quantitative data or statistical analyses are not provided in the source .
Application 5: Synthesis of Graphene Nanostructures
- Scientific Field : Materials Science
- Summary of the Application : Long-chain alkylated 1,3-diphenyl-2-propanones, which are structurally similar to 1,3-Diphenyl-2-aminopropane, are used in the synthesis of graphene nanostructures (graphene nanoribbons and quantum dots) .
- Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
- Results/Outcomes : The outcome of this application is the production of graphene nanostructures . Quantitative data or statistical analyses are not provided in the source .
Application 6: Synthesis of Conjugated Polymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,3-Diphenyl-2-propanone, which is structurally similar to 1,3-Diphenyl-2-aminopropane, is used in the synthesis of several other polycyclic aromatic hydrocarbons and conjugated polymers .
- Methods of Application/Experimental Procedures : The specific experimental procedures and technical details are not provided in the source .
- Results/Outcomes : The outcome of this application is the production of conjugated polymers . Quantitative data or statistical analyses are not provided in the source .
安全和危害
1,3-Diphenyl-2-aminopropane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Personal protective equipment including chemical impermeable gloves should be worn when handling this compound. In case of accidental ingestion or contact, medical attention should be sought immediately .
属性
IUPAC Name |
1,3-diphenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYVSNVUCFQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7763-96-4 (hydrochloride) | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50195415 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpropan-2-amine | |
CAS RN |
4275-43-8 | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004275438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4275-43-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenyl-2-aminopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIPHENYL-2-AMINOPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE5MS815A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




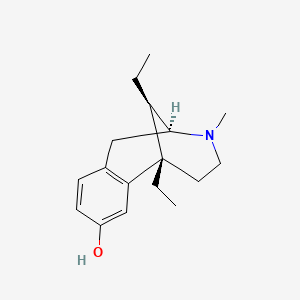
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
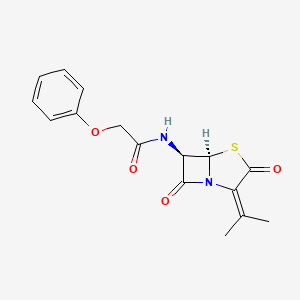

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
![methyl 4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethyl-9-oxoimidazo[1,2-a]purin-7-yl]-3-hydroperoxy-2-(methoxycarbonylamino)butanoate](/img/structure/B1218594.png)
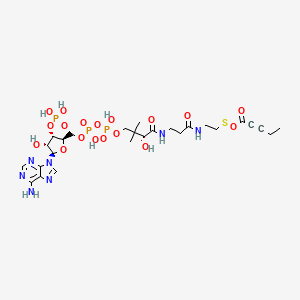
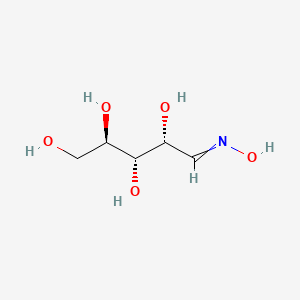
![(2S,3S,4S,5R,6S)-4-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid](/img/no-structure.png)

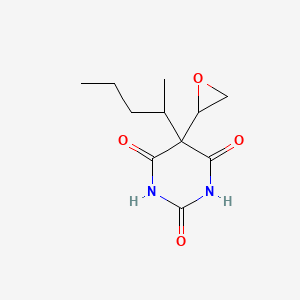
![2-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-48-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid](/img/structure/B1218607.png)
